Dimethyl 2-(4-aminophenyl)malonate
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Overview
Description
Dimethyl 2-(4-aminophenyl)malonate is an organic compound with the molecular formula C11H13NO4 It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the central carbon is replaced by a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-aminophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The resulting dimethyl 2-(4-nitrophenyl)malonate is then reduced to this compound using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-aminophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 2-(4-nitrophenyl)malonate.
Reduction: this compound.
Substitution: Dimethyl 2-(4-substituted phenyl)malonate, depending on the electrophile used.
Scientific Research Applications
Dimethyl 2-(4-aminophenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-aminophenyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the malonate moiety can participate in chelation with metal ions, affecting the function of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Lacks the 4-aminophenyl group, making it less reactive in certain substitution reactions.
Diethyl 2-(4-aminophenyl)malonate: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and solubility.
Dimethyl 2-(4-nitrophenyl)malonate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(4-aminophenyl)malonate is unique due to the presence of both the malonate and 4-aminophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and pharmaceutical research, making it a valuable compound in various scientific fields.
Biological Activity
Dimethyl 2-(4-aminophenyl)malonate is a compound with significant potential in biochemical and pharmaceutical applications. Its structure, featuring both a malonate moiety and an amino group, allows for diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
Molecular Formula: C11H13NO4
Molecular Weight: 223.23 g/mol
The compound's structure includes a malonate ester linked to a para-aminophenyl group, which contributes to its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding and ionic interactions with various biological molecules.
This compound exhibits biological activity primarily through its interaction with enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions at the active sites of enzymes, potentially leading to either inhibition or activation of enzymatic functions. Additionally, the malonate moiety may participate in chelation with metal ions, influencing the activity of metalloenzymes.
Biological Applications
- Enzyme Studies : The compound serves as a substrate in enzyme-catalyzed reactions, facilitating the study of enzyme kinetics and mechanisms.
- Biochemical Assays : It is utilized in various biochemical assays to evaluate enzyme activity and interaction with other biomolecules.
- Pharmaceutical Research : this compound is investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other diseases.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Dimethyl malonate | Lacks the 4-aminophenyl group | Less reactive in substitution reactions |
Diethyl 2-(4-aminophenyl)malonate | Ethyl groups instead of methyl | Different solubility and reactivity |
Dimethyl 2-(4-nitrophenyl)malonate | Contains a nitro group | Different reactivity; used in various syntheses |
The unique combination of the malonate and 4-aminophenyl groups in this compound enhances its reactivity compared to similar compounds, making it valuable for specific synthetic pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's anticancer properties. For example, research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including:
- A549 (Lung cancer)
- HeLa (Cervical cancer)
- B16F10 (Melanoma)
In these studies, compounds derived from this compound showed micromolar activity levels (around 10 µM), indicating their potential as therapeutic agents against resistant cancer types .
Properties
IUPAC Name |
dimethyl 2-(4-aminophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERUSRLTMBUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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